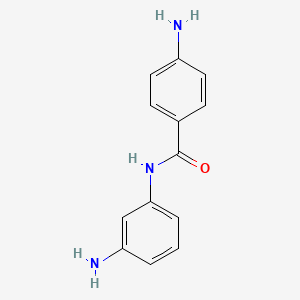

4-Amino-N-(3-aminophenyl)benzamide

Description

Properties

IUPAC Name |

4-amino-N-(3-aminophenyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O/c14-10-6-4-9(5-7-10)13(17)16-12-3-1-2-11(15)8-12/h1-8H,14-15H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HWKHQQCBFMYAJZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)NC(=O)C2=CC=C(C=C2)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3062578 | |

| Record name | Benzamide, 4-amino-N-(3-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2657-85-4 | |

| Record name | 4-Amino-N-(3-aminophenyl)benzamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2657-85-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzamide, 4-amino-N-(3-aminophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002657854 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Amino-N-(3-aminophenyl)benzamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=15362 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzamide, 4-amino-N-(3-aminophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzamide, 4-amino-N-(3-aminophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3062578 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3',4-Diaminobenzanilide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/82PA9SH854 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

General Synthetic Approach

The preparation of 4-Amino-N-(3-aminophenyl)benzamide typically involves multi-step reactions starting from nitro compounds or benzoyl derivatives. Below are key methods identified:

Method 1: Reduction of Nitro Compounds

This method involves the reduction of nitro groups on precursor molecules to form amine functionalities, followed by amidation.

- Reduction of Nitro Groups: Nitroaniline derivatives are reduced using iron in acetic acid or catalytic hydrogenation under controlled pressure and temperature.

- Amidation Reaction: Amidation is achieved by reacting the reduced amines with benzoyl chloride derivatives under basic conditions.

- Solvent: Toluene or ethanol

- Temperature: 50–70°C

- Pressure: ~0.5–1 MPa hydrogen for catalytic reduction

- Yield: High (>90%)

Example Reaction Scheme:

$$

\text{Nitroaniline} + \text{Iron/Acetic Acid} \rightarrow \text{Aminoaniline} \

\text{Aminoaniline} + \text{Benzoyl Chloride} \rightarrow \text{this compound}

$$

Method 2: Phase Transfer Catalysis

This method utilizes phase transfer catalysts to enhance reactivity between immiscible phases during the synthesis.

- Preparation of Benzoyl Chloride: Paranitrobenzoic acid is reacted with triphosgene under cooling conditions to yield benzoyl chloride.

- Ammonolysis: Benzoyl chloride is reacted with ammoniacal liquor in the presence of phase transfer catalysts (e.g., hexadecyltrimethylammonium chloride).

- Hydrogenation: Nitrobenzoyl chloride derivatives are hydrogenated to form amino derivatives.

- Catalyst: Hexadecyltrimethylammonium chloride

- Solvent: Toluene

- Temperature: ≤40°C during dropwise addition, followed by heating to ~100°C

- Yield: ~97%

Example Reaction Scheme:

$$

\text{Paranitrobenzoic Acid} + \text{Triphosgene} \rightarrow \text{Benzoyl Chloride} \

\text{Benzoyl Chloride} + \text{Ammoniacal Liquor} \rightarrow \text{Nitrobenzamide} \

\text{Nitrobenzamide} + \text{Hydrogenation Catalyst} \rightarrow \text{this compound}

$$

Method 3: Direct Amidation Using Carbodiimides

Direct amidation is performed using carbodiimides as coupling agents to form the amide bond.

- Activation of Carboxylic Acid: Benzoylic acid derivatives are activated using carbodiimides (e.g., EDCI).

- Amidation: Amino groups are introduced via reaction with activated carboxylic acids.

- Solvent: THF/CHCl₃ mixture

- Temperature: 0–45°C under nitrogen atmosphere

- Catalyst: DIPEA and DMAP

Example Reaction Scheme:

$$

\text{Benzoic Acid Derivative} + \text{EDCI/DIPEA/DMAP} + \text{Amine Source} \rightarrow \text{this compound}

$$

Comparison of Methods

| Method | Key Reagents | Temperature | Yield | Notes |

|---|---|---|---|---|

| Reduction of Nitro Compounds | Iron/Acetic Acid, Benzoyl Chloride | 50–70°C | High (>90%) | Simple process but requires careful control of reduction |

| Phase Transfer Catalysis | Triphosgene, Ammoniacal Liquor | ≤40°C | ~97% | Efficient with high yield but requires specialized catalysts |

| Direct Amidation Using Carbodiimides | EDCI, DIPEA, DMAP | 0–45°C | Moderate (~80%) | Clean reaction but sensitive to moisture |

Experimental Notes and Observations

- Purification techniques such as recrystallization or vacuum distillation are crucial for obtaining high-purity products.

- Reaction monitoring via techniques like HPLC or TLC is recommended for precise control over intermediate formation.

- Solvent choice significantly impacts reaction efficiency; non-polar solvents like toluene are preferred for phase transfer catalysis.

Chemical Reactions Analysis

Types of Reactions

4-Amino-N-(3-aminophenyl)benzamide undergoes various chemical reactions, including:

Oxidation: The amino groups can be oxidized to nitro groups using oxidizing agents such as potassium permanganate.

Reduction: The nitro groups can be reduced back to amino groups using reducing agents like hydrogen gas in the presence of a palladium catalyst.

Substitution: The amino groups can participate in nucleophilic substitution reactions, where they are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Hydrogen gas with a palladium catalyst.

Substitution: Various nucleophiles such as halides or alkoxides under basic conditions.

Major Products Formed

Oxidation: 4-Nitro-N-(3-nitrophenyl)benzamide.

Reduction: this compound.

Substitution: Derivatives with different functional groups replacing the amino groups.

Scientific Research Applications

Antidiabetic Potential

One significant application of 4-amino-N-(3-aminophenyl)benzamide derivatives is in the development of inhibitors for the enzyme dipeptidyl peptidase-IV (DPP-IV), which plays a crucial role in glucose metabolism. Research has demonstrated that certain derivatives of the aminobenzamide scaffold can effectively inhibit DPP-IV activity, providing a potential therapeutic avenue for managing diabetes mellitus. In a study, 69 novel compounds were synthesized, with some exhibiting up to 38% inhibition of DPP-IV at a concentration of 100 μM, indicating their potential as hypoglycemic agents .

Key Findings:

- Active Compounds: Ten derivatives showed superior in vitro activity compared to reference compounds.

- Mechanism: The binding affinity to the active site of DPP-IV was evaluated using computer-aided drug design techniques.

Anticonvulsant Activity

Another notable application is the potential use of this compound as an anticonvulsant agent. Patents have been filed for various aminobenzamide compounds, including this specific derivative, highlighting its efficacy in treating seizures in mammals. The mechanism is believed to involve modulation of neurotransmitter systems that are critical in seizure activity .

Case Study Insights:

- Clinical Relevance: The compound's anticonvulsant properties suggest it could be developed into a therapeutic drug for epilepsy and related disorders.

Inhibition of Fatty Acid Binding Protein 4 (FABP4)

Recent studies have explored the role of this compound as an inhibitor of fatty acid binding protein 4 (FABP4). FABP4 is implicated in metabolic disorders, including obesity and diabetes. In vitro experiments showed that certain derivatives exhibited potent inhibitory activity against FABP4, with one compound demonstrating an IC50 value lower than that of established ligands like arachidonic acid .

Research Highlights:

- Inhibitory Potency: The most effective compounds were able to reduce fluorescence significantly, indicating strong binding affinity.

- Potential Applications: These findings open avenues for developing treatments targeting metabolic syndromes through FABP4 inhibition.

Mechanism of Action

The mechanism of action of 4-Amino-N-(3-aminophenyl)benzamide involves its interaction with specific molecular targets. The amino groups in the compound can form hydrogen bonds with various biological molecules, influencing their activity. Additionally, the benzamide structure allows for interactions with enzymes and receptors, modulating their function. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Antitumor Activity

- GOE1734 (2'-aminophenyl analog): Exhibits preferential activity in slow-growing tumors (e.g., osteosarcoma, colorectal adenocarcinoma) with tumor volume doubling times of 11–19 days. It induces DNA crosslinking and has a maximum tolerated dose (MTD) of 4 mg/kg in rats and 1 mg/kg in dogs .

Enzyme Inhibition

Antimicrobial Activity

Anticonvulsant Activity

- LY201116 (2,6-dimethylphenyl analog) : Rapidly absorbed (94% oral bioavailability) and metabolized via N-acetylation to active metabolites (ADMP, HADMP). Plasma clearance is 66.9 mL/min/kg in rats .

- 4-AEPB (2-ethylphenyl analog) : Effective in maximal electroshock (MES) tests at 10 mg/kg , with prolonged activity at higher doses .

Pharmacokinetics and Toxicity

- LY201116 : Excreted primarily in urine (64.5%) and bile (29%), with a tissue elimination half-life of 3.4 hours .

Structural-Activity Relationship (SAR) Insights

- Amino Group Positioning: The 2'-aminophenyl isomer (GOE1734) demonstrates antitumor efficacy, while the 3-aminophenyl variant remains underexplored. Positional changes significantly alter target engagement.

- Hydrophobic Substituents : Methyl or ethyl groups (e.g., LY201116, 4-AEPB) enhance anticonvulsant activity by improving blood-brain barrier penetration.

- Electron-Withdrawing Groups : Sulfamoyl and hydroxyl groups enhance enzyme inhibition (CA) or antimicrobial activity by modulating electron distribution.

Biological Activity

4-Amino-N-(3-aminophenyl)benzamide, also known by its CAS number 2657-85-4, is a compound that has garnered attention in various fields of biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, including case studies and comparative analyses with similar compounds.

Chemical Structure and Properties

The molecular formula of this compound is C13H13N3O. The compound features two amino groups attached to a benzamide structure, which contributes to its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to form hydrogen bonds with various biological molecules. This interaction can influence enzyme activities and receptor functions. The compound's dual amino groups provide multiple sites for chemical modification, enhancing its potential as a pharmacological agent.

Biological Activities

Research indicates that this compound exhibits significant biological activities, particularly in cancer research. Notable activities include:

- Inhibition of DNA Methylation : Analogues of this compound have been shown to inhibit DNA methyltransferases (DNMTs), which play a crucial role in cancer progression. For instance, derivatives have demonstrated effective inhibition against DNMT1 and DNMT3A, leading to re-expression of silenced genes in cancer cells .

- Anticancer Properties : Studies have reported the compound's efficacy against various cancer models. In vivo studies involving mammary adenocarcinoma in rats have shown that related compounds can significantly reduce tumor volume when administered at specific dosages .

- Anticonvulsant and Anti-inflammatory Effects : Some derivatives have been evaluated for their potential as anticonvulsants and anti-inflammatory agents, indicating a broader therapeutic scope beyond oncology.

Case Studies

- Mammary Adenocarcinoma Study :

- DNA Methyltransferase Inhibition :

Comparative Analysis

The following table compares this compound with similar compounds regarding their structural features and biological activities:

| Compound Name | Structural Features | Notable Biological Activity |

|---|---|---|

| This compound | Two amino groups on the benzamide structure | Inhibits DNMTs; anticancer properties |

| 4,4’-Diaminobenzanilide | Amino groups at different positions | Varies in reactivity; used in dye synthesis |

| N-(3-Aminophenyl)benzamide | Lacks the second amino group | Different reactivity; limited applications |

Q & A

Q. What are the key considerations in synthesizing 4-Amino-N-(3-aminophenyl)benzamide to ensure high purity and yield?

- Methodological Answer: Synthesis involves dissolving nitrobenzamide precursors in methanol or methanol-THF mixtures, followed by catalytic hydrogenation with activated Ra-Ni under hydrogen atmosphere. Post-reaction, vacuum evaporation and recrystallization (e.g., using ethanol) yield purified product. Key parameters include solvent selection, catalyst activation, and reaction duration (24 hours for complete reduction). Yields up to 85% and HPLC purity >99% are achievable .

Q. What spectroscopic techniques are essential for characterizing this compound?

- Methodological Answer: Use 1H/13C NMR to confirm hydrogen/carbon environments (e.g., δ 8.56 ppm for NH, 6.56 ppm for aromatic protons adjacent to amine groups). UV-Vis spectroscopy identifies λmax (~279 nm) for electronic transitions. HR-MS validates molecular weight (e.g., [M+H]+ at 261.0789 m/z). Cross-referencing with calculated spectral data ensures structural accuracy .

Q. How do the amine and benzamide functional groups influence the compound's reactivity?

- Methodological Answer: The primary amine (-NH2) participates in nucleophilic reactions (e.g., Schiff base formation), while the benzamide group enables hydrogen bonding with biological targets. Reactivity can be modulated by pH: under acidic conditions, the amine protonates, reducing nucleophilicity, whereas the benzamide remains stable. Compare with analogs lacking aldehyde/amine groups to isolate functional contributions .

Advanced Research Questions

Q. How can computational methods optimize the interaction energy of this compound with target enzymes?

- Methodological Answer: Apply the Boys-Bernardi direct difference method to calculate intermolecular interactions. This approach balances basis set superposition errors (BSSE) and electron correlation effects, critical for predicting binding near energy minima. Pair with molecular dynamics simulations to assess conformational stability in enzyme active sites (e.g., COX-1/2 inhibition studies) .

Q. When contradictory data arises in the compound's enzyme inhibition efficacy, how should researchers validate findings?

- Methodological Answer: Conduct dose-response assays to establish IC50 consistency across replicates. Use structural analogs (e.g., 4-Amino-N-(4-trifluoromethylphenyl)benzamide) to isolate substituent effects. Validate via kinetic studies (e.g., Lineweaver-Burk plots) to distinguish competitive vs. non-competitive inhibition. Cross-reference with crystallographic data to confirm binding modes .

Q. What strategies mitigate hydrogen bonding interference in crystallographic studies of this compound?

- Methodological Answer: Co-crystallize with small-molecule additives (e.g., PEGs) to disrupt excessive H-bond networks. Use low-temperature (100 K) X-ray diffraction to reduce thermal motion artifacts. For flexible regions (e.g., amine side chains), employ restrained refinement protocols in software like PHENIX. Compare with NMR-derived torsion angles for validation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.